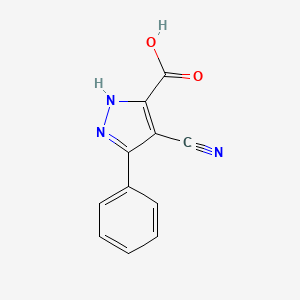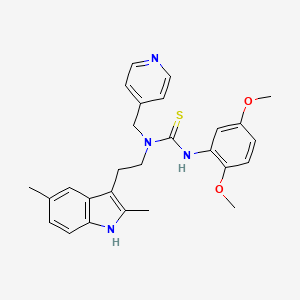
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea" is a thiourea derivative, which is a class of compounds known for their potential biological activities and applications in medicinal chemistry. Thiourea derivatives are often explored for their antimicrobial properties and their ability to interact with biological targets such as DNA and proteins .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocyanate followed by alkylation or arylation to introduce various substituents that can modulate the compound's biological activity. For example, the synthesis of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was achieved by reacting the corresponding amine and thiocyanate, followed by characterization using techniques such as FT-IR, NMR, and mass spectrometry . Similarly, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester involved the reaction of 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters, and the molecular conformation was described as syn-anti around the sulfur atom . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, including interactions with DNA, as evidenced by molecular docking studies. For example, the nitrogen atom of the thiourea moiety in a related compound was found to bind with the oxygen atoms of cytosine in DNA, indicating potential DNA-binding properties . These interactions are significant for the development of therapeutic agents that target genetic material.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives, such as chemical potential, hardness, ionization energy, and electron affinity, can be studied using computational methods like Density Functional Theory (DFT). These properties influence the compound's stability and reactivity. For instance, the chemical potential and hardness of a related compound were calculated to be -3.37 eV and -2.33 eV, respectively, suggesting a stable and moderately reactive molecule . Additionally, the cytotoxicity of these compounds can be assessed using cell viability assays, such as the MTT assay, to determine their potential as anticancer agents .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with thiourea groups and dimethoxyphenyl components have been extensively studied for their synthesis methods and structural properties. For instance, research on the synthesis of pyrroles and thiazoles from aniline derivatives showcases the versatility of these compounds in creating heterocyclic structures, a foundational approach in medicinal chemistry (M. Vovk et al., 2010). Additionally, crystal structure analysis of similar compounds helps in understanding the molecular interactions and stability, essential for designing drugs with specific target binding capabilities (S. Ji, 2006).
Anticancer and Antimicrobial Applications
The incorporation of thiourea and dimethoxyphenyl groups in molecules has shown promise in anticancer and antimicrobial applications. Studies on thiopyrimidine derivatives, for example, reveal potential antitumor activities, highlighting the therapeutic value of these compounds in cancer research (N. M. El-Ebiary et al., 2017). Similarly, novel syntheses of thiocarbamidophenyl derivatives demonstrate significant antimicrobial properties, suggesting the role of these structures in developing new antibiotics (D. Tayade et al., 2012).
Antioxidant Properties
Compounds featuring dimethoxyphenyl and indolyl groups have been researched for their antioxidant activities. These studies indicate that such compounds can serve as effective free radical scavengers, contributing to the development of treatments for oxidative stress-related diseases (R. Zaki et al., 2017).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-18-5-7-24-23(15-18)22(19(2)29-24)11-14-31(17-20-9-12-28-13-10-20)27(34)30-25-16-21(32-3)6-8-26(25)33-4/h5-10,12-13,15-16,29H,11,14,17H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSMFZSTTZLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

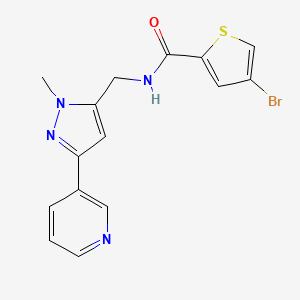
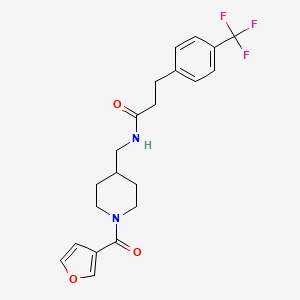
![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
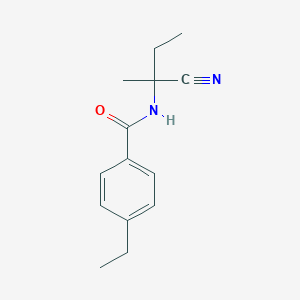
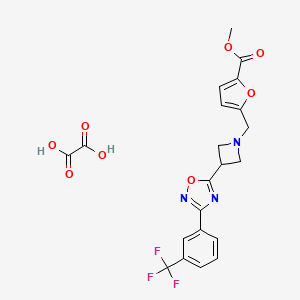
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)
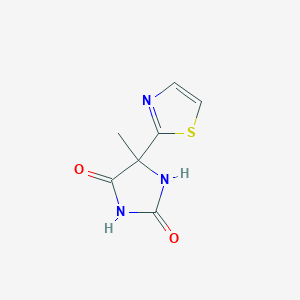

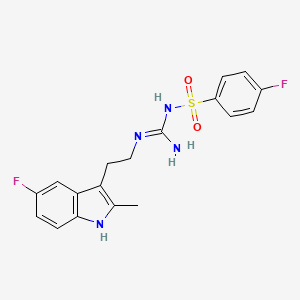
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)
